2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate
Overview
Description
2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including piperidine rings and enoyl groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate typically involves multi-step organic reactions. One common approach is the esterification of 3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoic acid with 2-[2-hydroxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate under acidic conditions. The reaction is often catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is crucial to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the enoyl groups to saturated alkyl chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alkyl chains
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidine rings and enoyl groups enable it to form stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer in PVC plastics.
2,2′-Bipyridyl: Commonly used as a ligand in coordination chemistry.
Uniqueness
2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Properties
IUPAC Name |
2-[2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethoxy]ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54N4O5/c1-21(31-23-17-27(3,4)33-28(5,6)18-23)15-25(35)38-13-11-37-12-14-39-26(36)16-22(2)32-24-19-29(7,8)34-30(9,10)20-24/h15-16,23-24,31-34H,11-14,17-20H2,1-10H3/b21-15+,22-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAPYJGSYWHOKU-YHARCJFQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCCOCCOC(=O)C=C(C)NC1CC(NC(C1)(C)C)(C)C)NC2CC(NC(C2)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OCCOCCOC(=O)/C=C(/NC1CC(NC(C1)(C)C)(C)C)\C)/NC2CC(NC(C2)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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